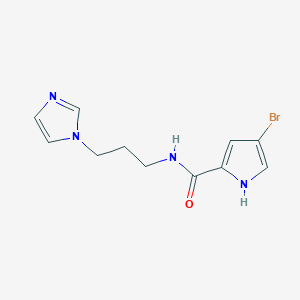
n-(3-(1h-Imidazol-1-yl)propyl)-4-bromo-1h-pyrrole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(1H-Imidazol-1-yl)propyl)-4-bromo-1H-pyrrole-2-carboxamide is a synthetic compound that features both imidazole and pyrrole moieties. These structures are known for their significant roles in medicinal chemistry due to their biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-Imidazol-1-yl)propyl)-4-bromo-1H-pyrrole-2-carboxamide typically involves the following steps:
Formation of the Imidazole Moiety: The imidazole ring can be synthesized through the condensation reaction of 1,2-diamines with aldehydes or ketones.
Introduction of the Propyl Chain: The propyl chain is introduced via alkylation reactions, often using halogenated propyl derivatives.
Formation of the Pyrrole Moiety: The pyrrole ring is synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Bromination: The pyrrole ring is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Amidation: The final step involves the coupling of the imidazole and pyrrole moieties through an amidation reaction, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can occur at the carbonyl group of the carboxamide, using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom on the pyrrole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced carboxamide derivatives.
Substitution: Substituted pyrrole derivatives.
Scientific Research Applications
N-(3-(1H-Imidazol-1-yl)propyl)-4-bromo-1H-pyrrole-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-(1H-Imidazol-1-yl)propyl)-4-bromo-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activities. The brominated pyrrole moiety can interact with nucleophilic sites in biological molecules, leading to potential therapeutic effects. The compound may inhibit specific enzymes or disrupt cellular processes by binding to DNA or proteins.
Comparison with Similar Compounds
Similar Compounds
3-(1H-Imidazol-1-yl)propan-1-amine: Shares the imidazole and propyl chain but lacks the pyrrole and bromine moieties.
4-Bromo-1H-pyrrole-2-carboxamide: Contains the pyrrole and bromine moieties but lacks the imidazole and propyl chain.
Uniqueness
N-(3-(1H-Imidazol-1-yl)propyl)-4-bromo-1H-pyrrole-2-carboxamide is unique due to the combination of imidazole and pyrrole rings, along with the bromine substitution. This unique structure allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H13BrN4O |
|---|---|
Molecular Weight |
297.15 g/mol |
IUPAC Name |
4-bromo-N-(3-imidazol-1-ylpropyl)-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C11H13BrN4O/c12-9-6-10(15-7-9)11(17)14-2-1-4-16-5-3-13-8-16/h3,5-8,15H,1-2,4H2,(H,14,17) |
InChI Key |
JWKMBADWOGXTRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=N1)CCCNC(=O)C2=CC(=CN2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















